

Physical and chemical properties of Loganetin

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Compound of Interest

Compound Name: Loganetin

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Loganetin: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Loganetin**, an iridoid monoterpenoid of significant interest in phytochemical and pharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights to facilitate further investigation and application of this compound.

Core Physical and Chemical Properties

Loganetin is a naturally occurring iridoid, structurally defined as the aglycone of loganin.^[1] Its core structure is a cyclopentapyran ring system with multiple stereocenters, contributing to its specific biological activities.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **Loganetin**, compiled from various sources. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₆ O ₅	[1] [2]
Molecular Weight	228.24 g/mol	[1]
CAS Number	29748-10-5	[1] [2] [3]
IUPAC Name	methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate	[1]
SMILES	<chem>C[C@H]1--INVALID-LINK--OC)O">C@HO</chem>	[1]
InChIKey	XWOHZIIPBYAMJX-KHBMLBSESA-N	[1]
Purity (Commercial)	≥98%	[2] [3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Storage Conditions	0-8 °C	[3]

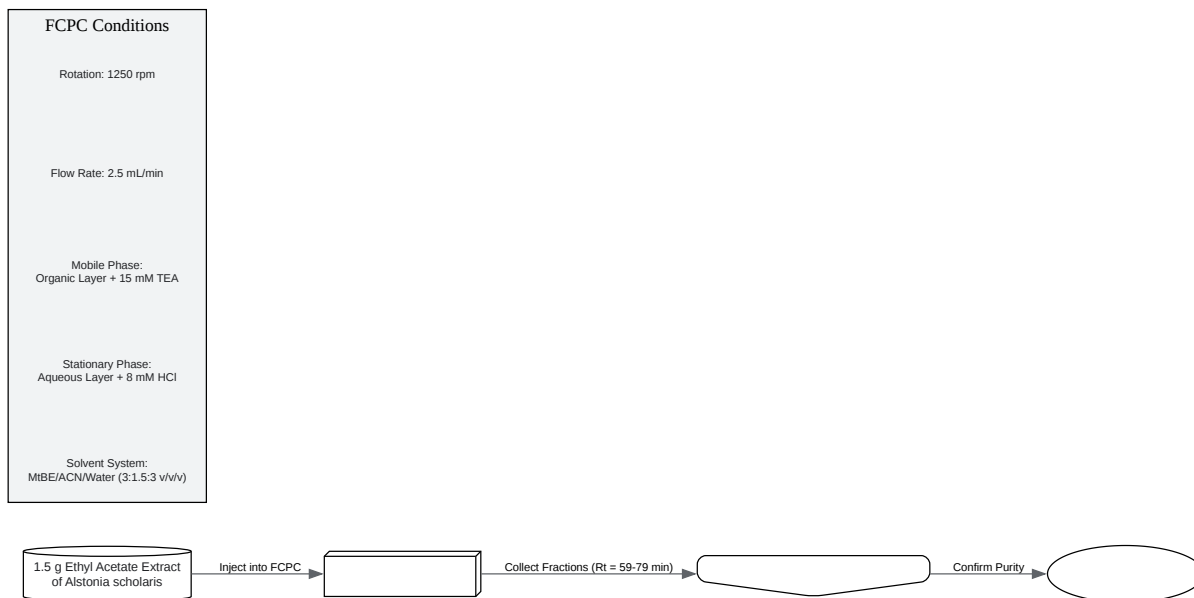
Experimental Protocols

This section details the methodologies for the isolation, synthesis, and characterization of **Loganetin**, providing a foundation for its procurement and experimental use.

Isolation from *Alstonia scholaris*

A published method for the preparative isolation of **Loganetin** utilizes Fast Centrifugal Partition Chromatography (FCPC).

Experimental Workflow: FCPC Isolation of **Loganetin**



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Caption: Workflow for the isolation of **Loganetin** using FCPC.

Detailed Methodology:

- Sample Preparation: An ethyl acetate extract of *Alstonia scholaris* stem bark is prepared.

- **FCPC System:** A two-phase solvent system composed of methyl tert-butyl ether (MtBE), acetonitrile (ACN), and water (3:1.5:3 v/v/v) is utilized. The lower aqueous phase, acidified with 8 mM HCl, serves as the stationary phase. The upper organic phase, supplemented with 15 mM triethylamine (TEA), acts as the mobile phase.
- **Chromatography:** 1.5 g of the crude extract is subjected to FCPC separation.
- **Fraction Collection:** Fractions containing **Loganetin** are collected.
- **Purity Assessment:** The purity of the isolated **Loganetin** is determined by High-Performance Liquid Chromatography (HPLC). This method yielded 48 mg of **Loganetin** with a purity of 94.4%.

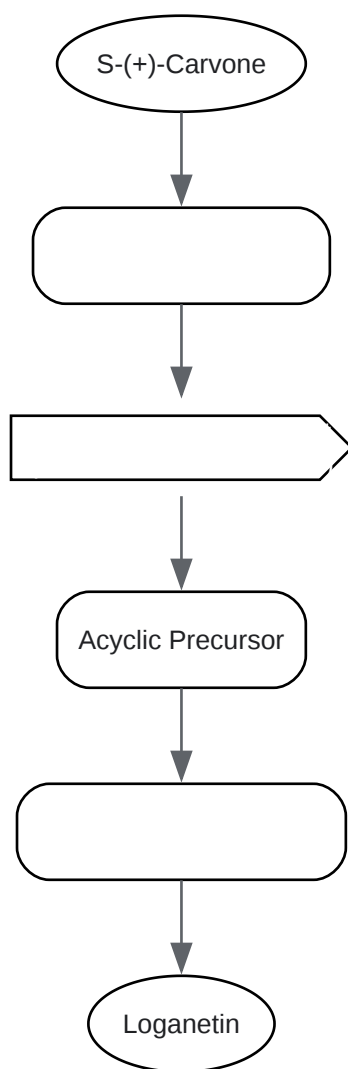
Gram-Scale Chemical Synthesis

A gram-scale synthesis of **Loganetin** has been developed starting from the readily available chiral precursor, S-(+)-carvone.[\[4\]](#)

Key Synthetic Steps:

- **Favorskii Rearrangement:** This key reaction is employed to establish four of the required stereocenters in the molecule.
- **Deprotection/Cyclization:** A sulfuric acid-mediated step is used to deprotect and subsequently cyclize the intermediate, forming the sensitive dihydropyran ring with complete stereoselectivity.[\[4\]](#)

Logical Flow of **Loganetin** Synthesis



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Caption: Key stages in the gram-scale synthesis of **Loganetin**.

Spectroscopic Characterization

The structure of isolated or synthesized **Loganetin** is confirmed using standard spectroscopic techniques. While detailed spectra are best viewed in their original publications, the key methods include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to elucidate the carbon-hydrogen framework and the relative stereochemistry of the molecule.

- Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used to confirm the molecular weight and elemental composition.

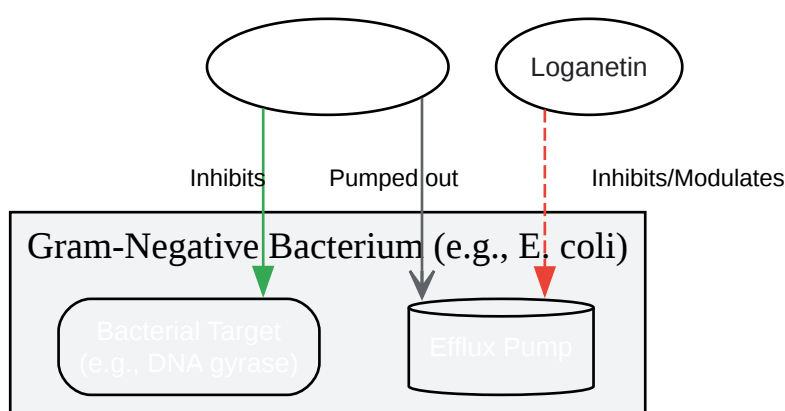
Biological Activity and Mechanism of Action

Current research indicates that **Loganetin**'s primary biological role is that of a bioenhancer, particularly in the context of antibiotic resistance.

Bioenhancer Activity

Loganetin itself does not exhibit direct antibacterial properties.[5] However, it acts synergistically with certain antibiotics. Specifically, it has been shown to significantly reduce the Minimum Inhibitory Concentration (MIC) of nalidixic acid against both resistant (NAREC) and sensitive (NASEC) strains of *Escherichia coli*. [5] This suggests that **Loganetin** may interfere with bacterial resistance mechanisms.

Proposed Mechanism of Bioenhancement



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Caption: Postulated mechanism of **Loganetin**'s bioenhancer effect.

While the precise molecular target of **Loganetin**'s bioenhancer activity is yet to be fully elucidated, it is hypothesized to involve the inhibition or modulation of bacterial efflux pumps. These pumps are a common mechanism of antibiotic resistance, actively transporting drugs out of the bacterial cell. By potentially interfering with this process, **Loganetin** could increase the intracellular concentration of antibiotics like nalidixic acid, thereby restoring their efficacy.

Toxicological Profile

Loganetin is described as a non-toxic natural product, which enhances its potential for therapeutic applications as an adjuvant to antibiotic therapy.[5]

Conclusion and Future Directions

Loganetin presents a promising profile as a non-toxic, naturally derived bioenhancer. Its ability to potentiate the activity of antibiotics against resistant bacterial strains warrants further investigation. Future research should focus on:

- Elucidating the precise molecular mechanism of its bioenhancer activity, including the identification of specific efflux pumps or other resistance mechanisms it targets.
- Expanding the scope of synergistic studies to include other classes of antibiotics and a wider range of pathogenic bacteria.
- Conducting preclinical and clinical studies to evaluate its safety and efficacy as an antibiotic adjuvant in vivo.

The detailed information provided in this guide serves as a valuable resource for researchers aiming to explore the full therapeutic potential of **Loganetin**.

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